N-(4-Methoxybenzyl)glycine methyl ester hydrochloride
CAS No.:
Cat. No.: VC13662316
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClNO3 |
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Molecular Weight | 245.70 g/mol |
IUPAC Name | methyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2;/h3-6,12H,7-8H2,1-2H3;1H |
Standard InChI Key | QGCPAHGRXUAASD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNCC(=O)OC.Cl |
Canonical SMILES | COC1=CC=C(C=C1)CNCC(=O)OC.Cl |
Introduction
Chemical Structure and Nomenclature
N-(4-Methoxybenzyl)glycine methyl ester hydrochloride belongs to the class of substituted glycine esters. Its IUPAC name is methyl 2-[(4-methoxybenzyl)amino]acetate hydrochloride. The structure consists of a glycine backbone (NH₂CH₂COOH) modified at the amino group by a 4-methoxybenzyl substituent, with the carboxylic acid group esterified to a methyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for its applications in solution-phase chemistry .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 20839-80-9 | |
Molecular Formula | C₁₁H₁₆ClNO₃ | |
Molecular Weight | 245.71 g/mol | |
Purity | ≥98% (for peptide synthesis) | |
Appearance | White to off-white crystalline powder |
The 4-methoxybenzyl group serves as a protecting agent for the amino functionality, shielding it from undesired reactions during multi-step syntheses. This group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting the ester moiety .
Synthesis and Manufacturing
The synthesis of N-(4-methoxybenzyl)glycine methyl ester hydrochloride involves a two-step process:
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Esterification: Glycine reacts with methanol in the presence of hydrochloric acid to form glycine methyl ester hydrochloride.
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Alkylation: The primary amine of glycine methyl ester is alkylated with 4-methoxybenzyl chloride (or bromide) under basic conditions, followed by isolation as the hydrochloride salt .
This method ensures high yield and purity, as evidenced by its classification in commercial catalogs as "for peptide synthesis" . Alternative routes may employ reductive amination using 4-methoxybenzaldehyde and sodium cyanoborohydride, though this approach is less common for large-scale production.
Applications in Peptide Synthesis
The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where it acts as a protected glycine building block. Key advantages include:
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Amino Group Protection: The 4-methoxybenzyl group prevents unintended side reactions during coupling steps, particularly in Fmoc (fluorenylmethyloxycarbonyl) chemistry .
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Ester Stability: The methyl ester remains intact under standard SPPS conditions but can be hydrolyzed post-synthesis to regenerate the carboxylic acid group.
Recent studies highlight its utility in synthesizing glycine-rich peptides, such as elastin-like polypeptides, which have applications in biomaterials and drug delivery .
Future Research Directions
Potential areas for further investigation include:
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Catalytic Applications: Exploring its role as a ligand in asymmetric catalysis.
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Bioconjugation: Modifying the 4-methoxybenzyl group for site-specific protein labeling.
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